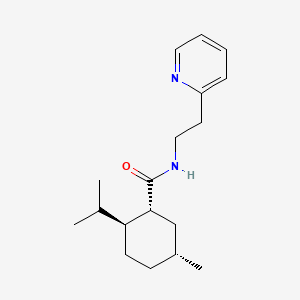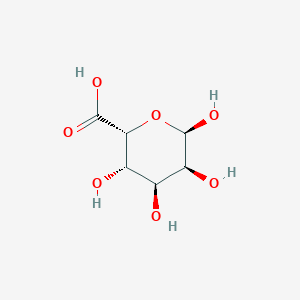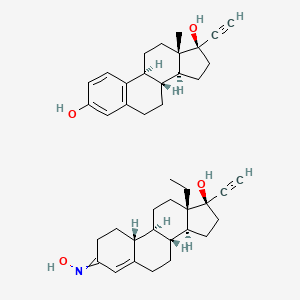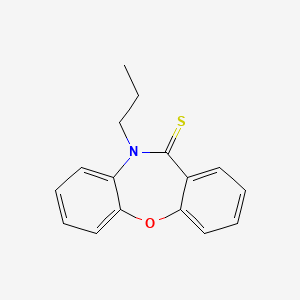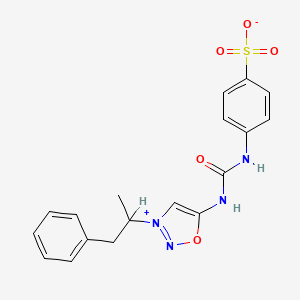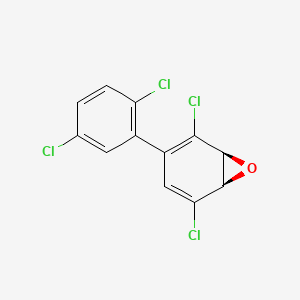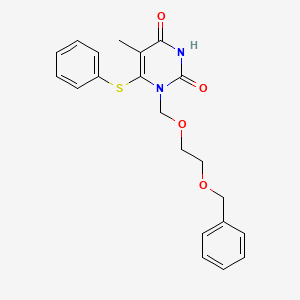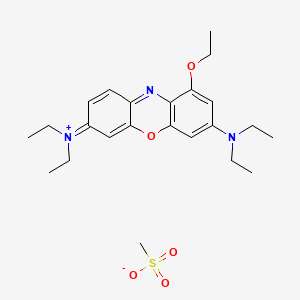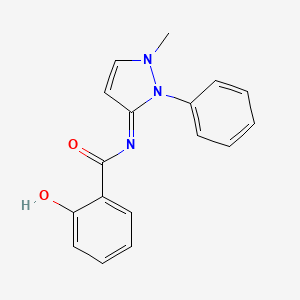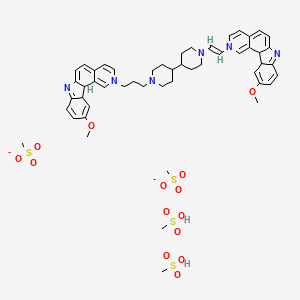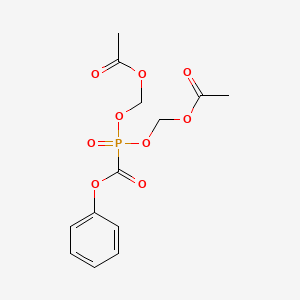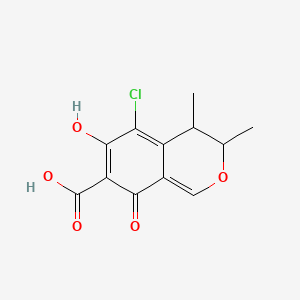
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by its imidazoquinolinone core, which is a fused ring system combining imidazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinolinone core, followed by the introduction of butyl and isopropyl groups through alkylation reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4H-Imidazo(4,5-c)quinolin-4-one: The parent compound without the butyl and isopropyl groups.
3,5-Dihydro-5-butyl-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the butyl group.
3,5-Dihydro-3-(1-methylethyl)-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the isopropyl group.
Uniqueness
The unique combination of butyl and isopropyl groups in 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride enhances its chemical properties, making it more versatile and potentially more effective in various applications compared to its similar compounds.
Propiedades
Número CAS |
134049-70-0 |
|---|---|
Fórmula molecular |
C17H22ClN3O |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
5-butyl-3-propan-2-ylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-4-5-10-19-14-9-7-6-8-13(14)15-16(17(19)21)20(11-18-15)12(2)3;/h6-9,11-12H,4-5,10H2,1-3H3;1H |
Clave InChI |
SEXRZBPPMGCKQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


